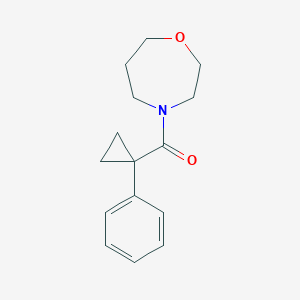

4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane

Description

Properties

IUPAC Name |

1,4-oxazepan-4-yl-(1-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(16-9-4-11-18-12-10-16)15(7-8-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSXGSAPMJZBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C(=O)C2(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane typically involves the formation of the oxazepane ring followed by the introduction of the phenylcyclopropyl group. One common method involves the cyclization of an appropriate amino alcohol precursor to form the oxazepane ring. This is followed by a coupling reaction with a phenylcyclopropyl derivative under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of oxazepane oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

Oxidation: Oxazepane oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific mechanical or chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane involves its interaction with specific molecular targets. The oxazepane ring and phenylcyclopropyl group can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane with structurally analogous compounds, emphasizing substituent effects, synthetic yields, spectral data, and applications.

Key Findings:

Substituent Effects on Reactivity and Yield The brominated derivatives (e.g., 3-(4-Bromophenyl)-1,4-oxazepane and 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane) exhibit higher synthetic yields (69–96%) due to the electron-withdrawing effects of bromine, which stabilize intermediates during cyclization or coupling .

Spectral Characteristics Aromatic protons in brominated derivatives (e.g., δ 7.45–7.21 in 3-(4-Bromophenyl)-1,4-oxazepane) resonate downfield compared to non-brominated analogs, reflecting the electron-withdrawing nature of bromine . The isothiazolopyridine moiety in 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane produces distinct singlet peaks at δ 8.27 and 8.04, indicative of aromatic protons in rigid heterocycles .

Piperidinyl Derivatives: 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride demonstrates versatility in drug discovery due to its basic nitrogen, enabling salt formation and improved solubility .

Functional Group Diversity The cyanophenyl substituent in 3-(3-Cyanophenyl)-1,4-oxazepane (δ 7.70–7.49) introduces polarity, affecting solubility and metabolic stability . Fluorinated analogs (e.g., ) exhibit enhanced bioavailability and resistance to oxidative degradation, critical for antiviral agents .

Biological Activity

4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 2320819-25-6

Molecular Formula: C13H15NO2

Molecular Weight: 219.27 g/mol

The compound features a cyclopropane ring fused with an oxazepane structure, which is known for its diverse biological activities. The presence of the phenyl group enhances its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.

- Anticancer Activity: In vitro studies have shown that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- CNS Effects: The oxazepane structure suggests potential neuroactive properties, which warrant further investigation.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and modulation of cellular responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Case Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Synergistic Effects: When combined with other antimicrobial agents, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies.

- Toxicity Profile: Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.

- Structure-Activity Relationship (SAR): Variations in substituents on the oxazepane ring significantly influence biological activity, underscoring the importance of structural modifications for optimizing efficacy.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane, and what challenges arise during its preparation?

- Methodology : The synthesis typically involves (1) constructing the 1,4-oxazepane ring via cyclization of a diol-amine precursor under acidic conditions, followed by (2) introducing the 1-phenylcyclopropanecarbonyl moiety using coupling reagents like EDC/HOBT. Key challenges include maintaining stereochemical integrity during cyclopropane formation and avoiding ring-opening side reactions. Cyclopropyl precursors (e.g., cyclopropylamine derivatives) are critical intermediates .

- Analytical Validation : Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to detect intermediates and byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Core Techniques :

- ¹H/¹³C NMR : Assign peaks for the oxazepane ring (δ 3.5–4.5 ppm for N–CH₂–O protons) and cyclopropane protons (δ 1.2–1.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C₁₅H₁₇NO₂).

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and oxazepane ring vibrations .

Advanced Research Questions

Q. How can researchers optimize cyclopropane ring formation during synthesis to improve yield and purity?

- Reaction Optimization :

- Catalysts : Use transition-metal catalysts (e.g., Pd(OAc)₂) for stereoselective cyclopropanation of allylic precursors.

- Temperature Control : Maintain sub-0°C conditions during cyclopropane formation to minimize ring-opening side reactions.

- Solvent Selection : Dichloromethane or THF enhances solubility of hydrophobic intermediates .

- Data Contradiction Analysis : If yields vary between batches, conduct gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and adjust stoichiometry of cyclopropane precursors .

Q. How can contradictions in NMR data for stereochemical assignments be resolved?

- Advanced Techniques :

- X-ray Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) correlations by determining crystal structures of derivatives (e.g., hydrochloride salts).

- Computational Modeling : Use DFT (density functional theory) to predict chemical shifts and compare with experimental NMR data .

- Example : If cyclopropane protons show unexpected splitting, model chair vs. boat conformations of the oxazepane ring to identify dominant configurations .

Q. What strategies are recommended for evaluating the compound’s biological activity and target selectivity?

- Methodological Framework :

- In Silico Docking : Screen against target libraries (e.g., GPCRs, kinases) using software like AutoDock Vina to prioritize in vitro assays.

- Cellular Assays : Use HEK293 or CHO cells transfected with target receptors (e.g., serotonin receptors) to measure cAMP or Ca²⁺ signaling.

- Off-Target Profiling : Employ broad-panel binding assays (e.g., Eurofins CEREP) to assess selectivity over related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.